

Physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B050769

[Get Quote](#)

An In-depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one

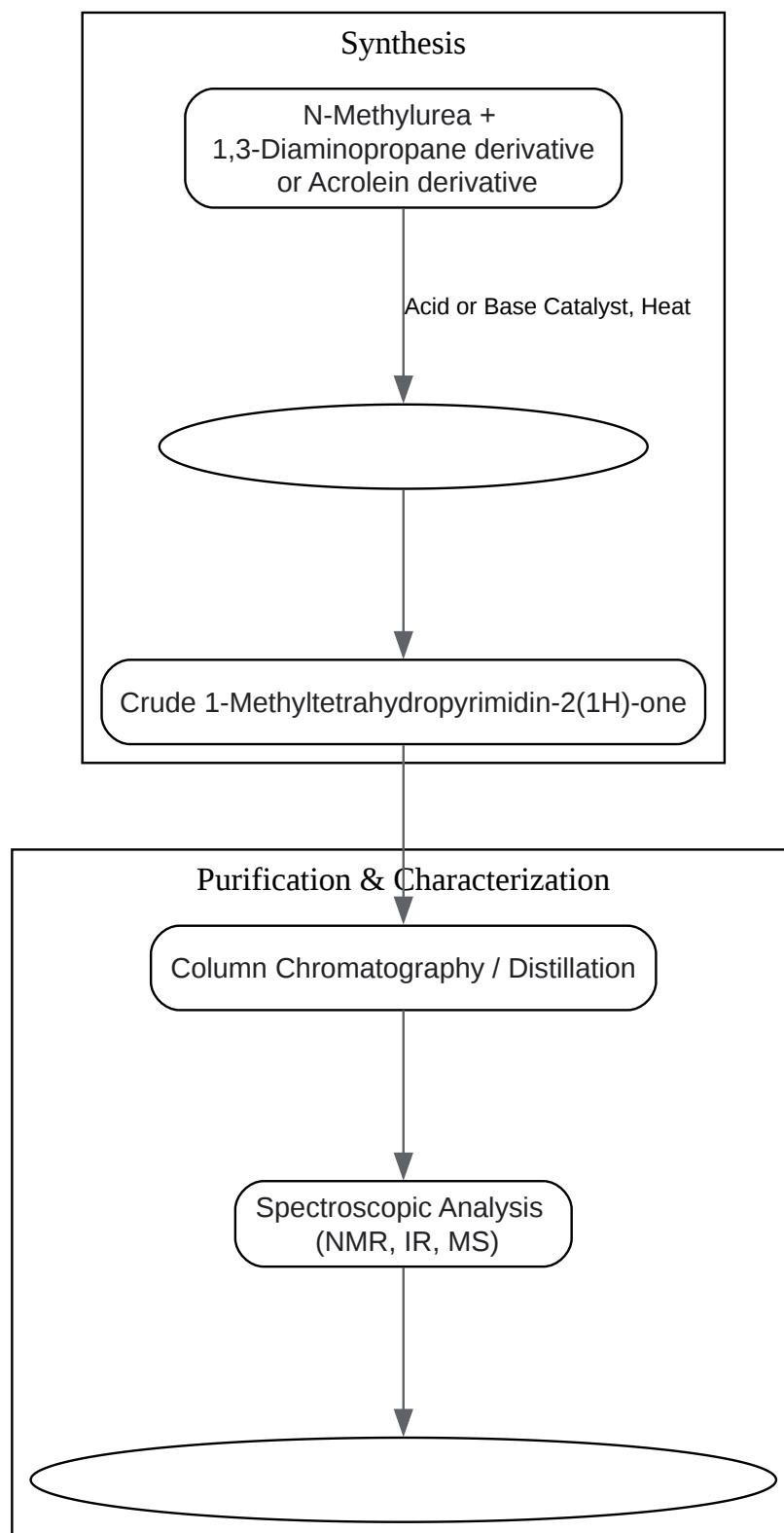
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methyltetrahydropyrimidin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines a probable synthetic route, and provides essential safety and handling information.

Core Physical and Chemical Properties

1-Methyltetrahydropyrimidin-2(1H)-one, with the CAS number 10166-54-8, is a cyclic urea derivative. While specific experimental data for some of its physical properties are not readily available in the literature, estimations can be made based on its structure and comparison with the closely related compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

Table 1: Physical and Chemical Properties of **1-Methyltetrahydropyrimidin-2(1H)-one**


Property	Value	Source/Notes
Molecular Formula	C ₅ H ₁₀ N ₂ O	[1]
Molecular Weight	114.15 g/mol	[1]
Appearance	Likely a liquid at room temperature	Based on the properties of DMPU
Melting Point	Data not available	
Boiling Point	Data not available	Likely similar to or slightly lower than DMPU (246 °C)
Density	Data not available	Likely similar to DMPU (1.060 g/mL)
Solubility	Expected to be soluble in water and polar organic solvents.	General property of similar small heterocyclic compounds.
CAS Number	10166-54-8	[1]

Synthesis and Characterization

A probable and efficient method for the synthesis of **1-Methyltetrahydropyrimidin-2(1H)-one** is through a variation of the Biginelli reaction. This one-pot, three-component reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[\[2\]](#)[\[3\]](#)

Proposed Synthetic Workflow

The synthesis would likely involve the condensation of an appropriate β -aminoketone or β -aminoaldehyde with N-methylurea. An alternative approach could be the reaction of 1,3-diaminopropane with a methylating agent followed by reaction with a carbonyl source.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Biginelli-type Synthesis

Objective: To synthesize **1-Methyltetrahydropyrimidin-2(1H)-one**.

Materials:

- N-Methylurea
- 1,3-Diaminopropane or a suitable three-carbon aldehyde/ketone
- Acid catalyst (e.g., HCl, p-toluenesulfonic acid) or base catalyst
- Solvent (e.g., ethanol, acetonitrile)
- Standard laboratory glassware and heating apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve N-methylurea and the chosen three-carbon carbonyl-containing reactant in the selected solvent.
- Add a catalytic amount of the acid or base.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
- Characterize the final product using NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While full spectra are not publicly available, the existence of NMR data has been documented.

[4] The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for **1-Methyltetrahydropyrimidin-2(1H)-one**

Technique	Expected Features
¹ H NMR	Signals corresponding to the N-methyl protons, and methylene protons of the tetrahydropyrimidine ring.
¹³ C NMR	Resonances for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the ring.
FTIR (Infrared Spectroscopy)	A strong absorption band for the C=O (amide) stretching vibration, typically around 1650-1700 cm ⁻¹ . C-H stretching and bending vibrations for the methyl and methylene groups. N-H stretching if the secondary amine is present and not fully reacted.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (114.15 g/mol).

Chemical Reactivity and Stability

1-Methyltetrahydropyrimidin-2(1H)-one is a cyclic urea. The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The nitrogen atoms possess lone pairs of electrons, making them potential sites for alkylation or other electrophilic attacks. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Development

Derivatives of the tetrahydropyrimidine scaffold have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3][5] The core structure is present

in various pharmacologically active molecules. While specific biological activities or signaling pathway involvements for **1-Methyltetrahydropyrimidin-2(1H)-one** have not been reported, its structure makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to play a crucial role in the development of various drugs.^[6]

Safety and Handling

Although a specific safety data sheet for **1-Methyltetrahydropyrimidin-2(1H)-one** is not widely available, information from closely related compounds like DMPU provides guidance.

General Safety Precautions:^{[7][8]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not ingest. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
- In case of exposure:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
 - Skin: Wash off immediately with plenty of water.
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the available literature and safety data for related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10166-54-8 | 1-Methyltetrahydropyrimidin-2(1H)-one - Synblock [synblock.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.fr [fishersci.fr]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050769#physical-and-chemical-properties-of-1-methyltetrahydropyrimidin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com